2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride
Description
2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride is a piperazine-derived compound featuring a phenoxyethyl substituent at the piperazine nitrogen and a chloroacetyl group at the terminal position. The hydrochloride salt enhances its solubility and stability. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor interactions, particularly in neurological and cardiovascular therapeutics .
Properties
IUPAC Name |
2-chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c15-12-14(18)17-8-6-16(7-9-17)10-11-19-13-4-2-1-3-5-13;/h1-5H,6-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCWZEWKZYHZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of 2-phenoxyethylamine with piperazine, followed by chlorination and subsequent reaction with chloroacetyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, which can have different biological activities and applications .
Scientific Research Applications
2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride is used in various scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to bind to various receptor sites, modulating their activity and leading to physiological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Piperazine Ring
The piperazine core is a common scaffold, but substituents critically influence physicochemical and pharmacological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
*Note: The molecular formula and weight of the target compound are estimated based on structural similarity to analogues.
Pharmacological Implications
- Aryl-Substituted Analogues : Compounds with halogenated benzyl groups (e.g., 3-fluoro-4-methoxybenzyl , 2-chloro-6-fluorobenzyl ) are designed for enhanced receptor affinity. Fluorine atoms improve bioavailability via reduced oxidative metabolism, while chlorine increases lipophilicity .
- Alkyl-Substituted Analogues : The isopropyl variant lacks aromaticity, favoring interactions with hydrophobic pockets in target proteins. This may shift selectivity toward adrenergic over serotonin receptors.
- Phenoxyethyl vs.
Solubility and Bioavailability
- Hydrogen Bonding: Analogues with hydroxyl groups (e.g., 2-[4-(2-hydroxyethyl)piperazin-1-yl] derivatives ) exhibit higher solubility due to increased hydrogen bond donors. The target compound, lacking hydroxyl groups, may require formulation adjustments for optimal bioavailability.
- Salt Forms: Hydrochloride salts (common in all compounds) improve aqueous solubility, critical for intravenous administration .
Biological Activity
2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride, a compound with the CAS number 76087-80-4, is a synthetic derivative known for its potential biological activities. This article explores its biological properties, including antimicrobial effects, mechanism of action, and relevant case studies.
- Molecular Formula : C14H20Cl2N2O2
- Molecular Weight : 319.23 g/mol
- CAS Number : 76087-80-4
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial domains. Its structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of compounds structurally similar to 2-chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride against several pathogens, including Chlamydia trachomatis and Neisseria meningitidis. The results demonstrated that derivatives of this compound could inhibit the growth of these bacteria at varying concentrations, suggesting its potential as an antibiotic agent .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| N. meningitidis | 64 μg/mL |
| H. influenzae | 32 μg/mL |
| C. trachomatis | Effective at 50 μg/mL |
The mechanism by which 2-chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride exerts its biological effects appears to involve disruption of bacterial cellular processes. Specifically, it has been shown to affect chlamydial inclusion formation in infected cells, indicating a potential target in the bacterial replication cycle .
Case Studies
-
Chlamydial Infections : In a controlled study, HEp-2 cells infected with C. trachomatis were treated with the compound. The results indicated a significant reduction in the number and size of chlamydial inclusions compared to untreated controls, suggesting that the compound effectively disrupts chlamydial development .
- Immunofluorescence Assay Results :
- Treated cells showed smaller and irregular inclusions.
- No significant cytotoxicity was observed in treated cells.
- Immunofluorescence Assay Results :
- Toxicity Assessment : Toxicity studies conducted on human cell lines revealed that the compound does not exhibit significant toxic effects at concentrations effective against pathogens. This is crucial for its potential therapeutic applications .
Structure-Activity Relationship (SAR)
The structure of 2-chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride suggests that modifications to its phenoxyethyl and piperazine moieties could enhance or diminish its biological activity. Research indicates that electron-withdrawing groups on the aromatic ring improve antimicrobial potency .
Q & A
What are the established synthetic routes for 2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution reaction between 2-phenoxyethylpiperazine and chloroacetyl chloride, followed by hydrochloride salt formation. Key steps include:
- Step 1: Reacting 2-phenoxyethylpiperazine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under nitrogen atmosphere. Triethylamine is often used to neutralize HCl byproducts .
- Step 2: Precipitation of the hydrochloride salt using anhydrous HCl in diethyl ether.
Critical Factors Affecting Yield:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Higher solubility of intermediates |
| Temperature | 0–5°C (slow addition) | Minimizes side reactions |
| Base | Triethylamine | Efficient HCl scavenging |
Variations in solvent polarity or base strength can lead to byproducts such as N-alkylated impurities. Purity is typically verified via HPLC (>95%) .
How can structural characterization of this compound resolve ambiguities in regiochemistry or salt formation?
Methodological Answer:
- X-ray Crystallography: Resolves piperazine ring conformation and confirms the hydrochloride salt formation. For example, analogous piperazine derivatives show chair conformations with chloride ions hydrogen-bonded to NH groups .
- NMR Analysis:
- ¹H NMR: Peaks at δ 3.5–4.0 ppm (piperazine CH2), δ 4.5–5.0 ppm (chloroacetyl CH2), and aromatic protons (δ 6.8–7.4 ppm).
- ¹³C NMR: Carbonyl resonance at ~170 ppm confirms the ethanone moiety .
- Mass Spectrometry: ESI-MS in positive mode shows [M+H]⁺ peaks matching the molecular weight (e.g., 341.64 g/mol for a related compound ).
What computational strategies can optimize reaction pathways for novel derivatives of this compound?
Advanced Methodology:
The ICReDD framework integrates quantum chemical calculations and machine learning to predict reaction outcomes:
- Reaction Path Search: Density Functional Theory (DFT) identifies transition states for chloroacetyl substitution, prioritizing low-energy pathways .
- Descriptor-Based Screening: Parameters like electrophilicity index (for chloroacetyl) and nucleophilicity (for piperazine) guide solvent/base selection.
- Case Study: A 30% reduction in reaction time was achieved for a similar compound by simulating solvent effects (DMF vs. THF) .
How should researchers address discrepancies in reported biological activity data for this compound?
Advanced Analysis:
Contradictions in bioactivity (e.g., antimicrobial vs. null results) may arise from:
- Purity Variability: HPLC-MS ensures >95% purity; impurities like unreacted piperazine can skew assays .
- Assay Conditions: Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial tests).
- Structural Confirmation: Recheck regiochemistry via 2D NMR (COSY, HSQC) to rule out isomer interference .
Example Workflow:
Reproduce synthesis and confirm structure.
Test in standardized assays (CLSI guidelines).
Compare with literature using meta-analysis (e.g., PubChem BioAssay data ).
What are the structure-activity relationships (SAR) for modifying the phenoxyethyl group in this compound?
SAR Table:
| Modification | Impact on Solubility | Bioactivity Trend |
|---|---|---|
| Phenoxy → Benzodioxane | ↑ LogP (lipophilic) | Enhanced CNS penetration |
| Ethyl → Propyl linker | ↓ Crystallinity | Reduced metabolic stability |
| Halogen substitution | ↑ Electrophilicity | Improved kinase inhibition |
Data from analogs suggest that electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance binding to amine receptors .
What are the stability profiles of this compound under varying storage conditions?
Methodological Guidelines:
- Thermal Stability: Decomposition observed >150°C (TGA data). Store at 2–8°C in amber vials .
- Hydrolytic Sensitivity: The chloroacetyl group hydrolyzes in aqueous pH >7. Use anhydrous solvents for biological testing .
- Light Sensitivity: UV-Vis studies show degradation after 48 hrs under UV light. Add antioxidants (e.g., BHT) for long-term storage .
How can regioselectivity challenges in piperazine substitution be mitigated during derivative synthesis?
Advanced Strategy:
- Protecting Groups: Use Boc-protected piperazine to direct substitution to the desired nitrogen .
- Microwave Synthesis: Enhances selectivity by reducing reaction time (e.g., 80°C, 20 mins vs. 6 hrs conventional) .
- Case Study: A 4:1 regioselectivity ratio was achieved for a similar compound using TEMPO as a radical scavenger .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
